- pH optimization of nucleophilic reactions in waterJournal of the American Chemical Society, 1992, 114(8), 3028-33,
Cas no 94-66-6 (2-(prop-2-en-1-yl)cyclohexan-1-one)

94-66-6 structure
商品名:2-(prop-2-en-1-yl)cyclohexan-1-one
2-(prop-2-en-1-yl)cyclohexan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-allylcyclohexan-1-one
- 2-Allylcyclohexanone
- 2-prop-2-enylcyclohexan-1-one
- o-Allylcyclohexanone
- Cyclohexanone,2-(2-propenyl)- (9CI)
- Cyclohexanone, 2-allyl- (6CI,7CI,8CI)
- 2-(2-Propenyl)-Cyclohexanone
- NSC 128921
- Cyclohexanone, 2-(2-propenyl)-
- Cyclohexanone, 2-allyl-
- Cyclohexanone, 2-(2-propen-1-yl)-
- 2-(2-Propenyl)cyclohexanone
- UPGHEUSRLZSXAE-UHFFFAOYSA-N
- 2-(prop-2-en-1-yl)cyclohexan-1-one
- NSC128921
- 2-allyl-cyclohexanone
- 2-allyl cyclohexanone
- 2-allyl-cyclohexan-1-one
- Cyclohexanone, 2-allyl- (8CI)
- 2-(prop-2-en-
- 2-(2-Propen-1-yl)cyclohexanone (ACI)
- Cyclohexanone, 2-(2-propenyl)- (9CI)
- Cyclohexanone, 2-allyl- (6CI, 7CI, 8CI)
- F8882-7572
- EN300-268221
- 2-(prop-2-en-1-yl)cyclohexanone
- STL301914
- 2-Allylcyclohexanone, >/=97%
- SY052152
- SCHEMBL528992
- AS-35729
- AI3-07009
- EINECS 202-352-2
- MFCD00043548
- DB-057518
- InChI=1/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H
- 2-(2-propenyl)-cyclohexanon
- 94-66-6
- 2-Allylcyclohexanone, 97%
- AKOS009156864
- NSC-128921
- CS-0204777
- DTXSID90883283
- A2230
- NS00040992
-
- MDL: MFCD00043548
- インチ: 1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H2
- InChIKey: UPGHEUSRLZSXAE-UHFFFAOYSA-N
- ほほえんだ: O=C1C(CC=C)CCCC1
計算された属性
- せいみつぶんしりょう: 138.10400
- どういたいしつりょう: 138.104
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 17.1
じっけんとくせい
- 色と性状: 淡黄色透明液体
- 密度みつど: 0.927 g/mL at 25 °C(lit.)
- ゆうかいてん: No date available
- ふってん: 94°C/23mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.469(lit.)
- すいようせい: 不溶性
- PSA: 17.07000
- LogP: 2.32180
- FEMA: 2909
- じょうきあつ: 0.4±0.4 mmHg at 25°C
- ようかいせい: 水に溶けない
2-(prop-2-en-1-yl)cyclohexan-1-one セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302+H312+H332-H315-H319
- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:UN 3077
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S22-S26-S36/37/39-S45
-
危険物標識:
- リスク用語:R20/21/22; R36/37/38
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(prop-2-en-1-yl)cyclohexan-1-one 税関データ
- 税関コード:2914299000
- 税関データ:
中国税関番号:
2914299000概要:
291299000.他の酸素含有基を有さない他のシクロアルカノン/シクロエノンまたはシクロテルペンノン。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
2914299000.他の酸素機能を有さない他のシクロアルキル基、シクロ生成またはシクロエーテル生成ケトン。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇税率:5.5%。一般関税:30.0%
2-(prop-2-en-1-yl)cyclohexan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2230-5G |
2-Allylcyclohexanone |
94-66-6 | >97.0%(GC) | 5g |
¥550.00 | 2024-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275447-5g |
2-Allylcyclohexanone |
94-66-6 | 98% | 5g |
¥729.00 | 2024-04-24 | |
abcr | AB262315-25 g |
2-Allylcyclohexanone, 96%; . |
94-66-6 | 96% | 25g |
€346.80 | 2023-01-25 | |
Enamine | EN300-268221-1.0g |
2-(prop-2-en-1-yl)cyclohexan-1-one |
94-66-6 | 95.0% | 1.0g |
$19.0 | 2025-03-21 | |
eNovation Chemicals LLC | D757264-25g |
2-Allylcyclohexanone |
94-66-6 | 97.0% | 25g |
$365 | 2023-05-17 | |
BAI LING WEI Technology Co., Ltd. | 206539-1G |
2-Allylcyclohexanone, 97% |
94-66-6 | 97% | 1G |
¥ 233 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 206539-25G |
2-Allylcyclohexanone, 97% |
94-66-6 | 97% | 25G |
¥ 2328 | 2022-04-26 | |
eNovation Chemicals LLC | D757264-5g |
2-Allylcyclohexanone |
94-66-6 | 97.0% | 5g |
$140 | 2024-06-07 | |
Apollo Scientific | OR963660-5g |
2-Allylcyclohexanone |
94-66-6 | 95% | 5g |
£175.00 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | WG461-5g |
2-(prop-2-en-1-yl)cyclohexan-1-one |
94-66-6 | 97.0%(GC) | 5g |
¥990.0 | 2022-05-30 |
2-(prop-2-en-1-yl)cyclohexan-1-one 合成方法
ごうせいかいろ 1
はんのうじょうけん
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Potassium hydride
1.2 Reagents: Triethylborane
1.3 -
1.2 Reagents: Triethylborane
1.3 -
リファレンス
- Potassium hydridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-5,
ごうせいかいろ 3
はんのうじょうけん
1.1 Catalysts: Cupric chloride Solvents: Acetonitrile , Tetrahydrofuran , Water
1.2 Reagents: Ammonia
1.2 Reagents: Ammonia
リファレンス
- Copper(II) chloride mediated racemization-free hydrolysis of α-alkylated ketone SAMP-hydrazonesSynthetic Communications, 1999, 29(1), 27-33,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Triphenylphosphine , Zinc bromide Catalysts: Palladium diacetate Solvents: Dichloromethane ; 15 min, reflux
1.2 Solvents: Dichloromethane ; 5 h, reflux
1.2 Solvents: Dichloromethane ; 5 h, reflux
リファレンス
- Direct palladium-catalyzed allylic alkylations of alcohols with enamines: Synthesis of homoallyl ketonesTetrahedron Letters, 2017, 58(26), 2525-2529,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Triphenylphosphine Catalysts: (T-4)-Tetrakis(triethyl phosphite-κP)nickel Solvents: Tetrahydrofuran ; 65 °C
リファレンス
- Tetrakis(triethyl phosphite)nickel(0)e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 1 h, rt
1.2 30 min, rt; 3 - 5 h, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt → reflux
1.2 30 min, rt; 3 - 5 h, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt → reflux
リファレンス
- Synthesis of angularly fused (homo)triquinane-type hydantoins as precursors of bicyclic prolinesSynthesis, 2016, 48(3), 387-393,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene , Tetrahydrofuran , Heptane ; 20 min, -78 °C
1.2 -78 °C; -78 °C → rt; 0.5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 -78 °C; -78 °C → rt; 0.5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- Platinum(IV)-Catalyzed Synthesis of Unsymmetrical Polysubstituted Benzenes via Intramolecular Cycloaromatization ReactionAdvanced Synthesis & Catalysis, 2015, 357(13), 2803-2808,
ごうせいかいろ 8
ごうせいかいろ 9
はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, rt
1.2 10 min, rt
1.3 Reagents: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 10 min, rt
1.3 Reagents: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
リファレンス
- Process for conversion C-N bond into C-C bond by Pd catalyzed allylic substitution reaction, China, , ,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexamethylphosphoramide
1.2 Reagents: Methyllithium
1.3 -
1.2 Reagents: Methyllithium
1.3 -
リファレンス
- Alkylation and silylation of the aluminum enolates generated by hydroalumination of α,β-unsaturated carbonyl compoundsJournal of Organic Chemistry, 1987, 52(3), 439-43,
ごうせいかいろ 11
はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, rt
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
リファレンス
- Palladium-catalyzed allylic alkylation of simple ketones with allylic alcohols and its mechanistic studyAngewandte Chemie, 2014, 53(26), 6776-6780,
ごうせいかいろ 12
はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, 20 °C
1.2 10 min, 20 °C
1.3 Reagents: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 10 min, 20 °C
1.3 Reagents: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
リファレンス
- C-N Bond Cleavage of Allylic Amines via Hydrogen Bond Activation with Alcohol Solvents in Pd-Catalyzed Allylic Alkylation of Carbonyl CompoundsJournal of the American Chemical Society, 2011, 133(48), 19354-19357,
ごうせいかいろ 13
はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethyl sulfoxide
1.2 -
1.3 -
1.4 Catalysts: DL-Proline ; 20 h, 70 °C
1.2 -
1.3 -
1.4 Catalysts: DL-Proline ; 20 h, 70 °C
リファレンス
- Dual palladium- and proline-catalyzed allylic alkylation of enolizable ketones and aldehydes with allylic alcoholsOrganic Letters, 2009, 11(6), 1453-1456,
ごうせいかいろ 14
はんのうじょうけん
1.1 Solvents: Benzene
リファレンス
- A new route to the prostaglandin skeleton via radical alkylation. Synthesis of 6-oxoprostaglandin E1Journal of the American Chemical Society, 1988, 110(14), 4815-17,
ごうせいかいろ 15
はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, rt
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C
リファレンス
- Hydrogen-Bond-Activated Palladium-Catalyzed Allylic Alkylation via Allylic Alkyl Ethers: Challenging Leaving GroupsOrganic Letters, 2014, 16(6), 1570-1573,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
リファレンス
- 2-AllylcyclohexanoneOrganic Syntheses, 1962, 42, 14-16,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: 2,2-Dimethoxypropane ; 150 °C
リファレンス
- An epoxide ring-opening approach for a short and stereoselective synthesis of icetexane diterpenoidsTetrahedron Letters, 2010, 51(4), 686-688,
ごうせいかいろ 18
はんのうじょうけん
1.1 Catalysts: Triphenylphosphine
リファレンス
- Synthesis of γ,δ-unsaturated ketones by the intramolecular decarboxylative allylation of allyl β-keto carboxylates and alkenyl allyl carbonates catalyzed by molybdenum, nickel, and rhodium complexesChemistry Letters, 1984, (10), 1721-4,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Potassium hydride Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Triethylborane ; rt
1.3 rt
1.4 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Triethylborane ; rt
1.3 rt
1.4 Reagents: Sodium hydroxide Solvents: Water
リファレンス
- Triethylboranee-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-16,
ごうせいかいろ 20
はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ; 0 °C; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux
リファレンス
- Chemoenzymatic route to optically active dihydroxy cyclopenta[b]naphthalenones; precursors for decalin-based bioactive natural productsTetrahedron: Asymmetry, 2017, 28(1), 118-124,
2-(prop-2-en-1-yl)cyclohexan-1-one Raw materials
- 1-Pyrrolidino-1-cyclohexene
- Cyclohexanone, 2-acetyl-2-(2-propenyl)-
- cyclohex-2-en-1-one
- (2S)-2-(Methoxymethyl)-N-[2-(2-propen-1-yl)cyclohexylidene]-1-pyrrolidinamine
- ethyl 2-oxocyclohexane-1-carboxylate
- Cyclohexanone, 2-(phenylseleno)-
- 1-Propene, 3-propoxy-
- Pyrrolidine, 1-(2-propenyl)-
- Allyl acetate
- 4-(Cyclohex-1-en-1-yl)morpholine
- Carbonic acid, 1-cyclohexen-1-yl 2-propenyl ester
- cyclohexanone diallylacetal
- Allyltributyltin
2-(prop-2-en-1-yl)cyclohexan-1-one Preparation Products
2-(prop-2-en-1-yl)cyclohexan-1-one 関連文献
-
Federico Maria Cecchinelli,Giuseppe Celentano,Alessandra Puglisi,Nicoletta Gaggero Org. Biomol. Chem. 2020 18 671
-
Michelle J. Fuentes,Richard J. Bognanno,William G. Dougherty,Walter J. Boyko,W. Scott Kassel,Timothy J. Dudley,Jared J. Paul Dalton Trans. 2012 41 12514
-
Rama Heng,Samir Z. Zard Org. Biomol. Chem. 2011 9 3396
-
Dimitri Perusse,Michael J. Smanski Med. Chem. Commun. 2019 10 951
-
John J. Eisch Dalton Trans. 2015 44 6671
-
Caleb D. Martin,Cory M. Weinstein,Curtis E. Moore,Arnold L. Rheingold,Guy Bertrand Chem. Commun. 2013 49 4486
-
Rainer Koch Org. Biomol. Chem. 2011 9 2885
-
Cinzia Clamor,Beatrice N. Cattoz,Peter M. Wright,Rachel K. O'Reilly,Andrew P. Dove Polym. Chem. 2021 12 1983
-
Jeanne M. Jennings,Thomas A. Bryson,James M. Gibson Green Chem. 2000 2 87
-
10. Palladium-catalysed asymmetric allylations by a chiral allyl ester; the palladium catalysis of (S)-proline allyl ester enaminesKunio Hiroi,Kyoko Suya,Shuko Sato J. Chem. Soc. Chem. Commun. 1986 469
94-66-6 (2-(prop-2-en-1-yl)cyclohexan-1-one) 関連製品
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推奨される供給者
Amadis Chemical Company Limited
(CAS:94-66-6)2-(prop-2-en-1-yl)cyclohexan-1-one

清らかである:99%/99%/99%/99%
はかる:10g/50g/25g/5g
価格 ($):190.0/761.0/326.0/292.0